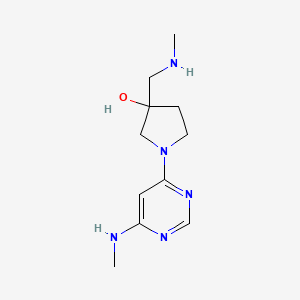
6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound with the molecular formula C₉H₁₀ClNO₂S and a molecular weight of 231.70 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and concentrated sulfuric acid . The optimized reaction conditions include a molar ratio of aluminum chloride to chlorobenzene to 3-chloropropionyl chloride of 1.1:4:1, with a dropwise addition temperature of 5°C and a holding temperature of 60°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial purposes. The key factors in industrial production would include maintaining the reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Scientific Research Applications
6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with receptors and enzymes involved in inflammation and microbial activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-1H-indene-1-one: Similar structure but different functional groups.
6-Chloro-5-fluoro-2,3-dihydro-1H-indene-1-one: Contains an additional fluorine atom.
5-Bromo-6-chloro-2,3-dihydro-1H-indene-1-one: Contains a bromine atom instead of a sulfonamide group.
Uniqueness
6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This functional group allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds without the sulfonamide group cannot .
Properties
Molecular Formula |
C9H10ClNO2S |
|---|---|
Molecular Weight |
231.70 g/mol |
IUPAC Name |
6-chloro-2,3-dihydro-1H-indene-5-sulfonamide |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3H2,(H2,11,12,13) |
InChI Key |
GTXYUVKEZKYMEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


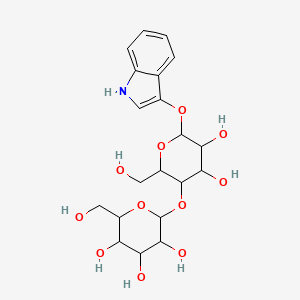
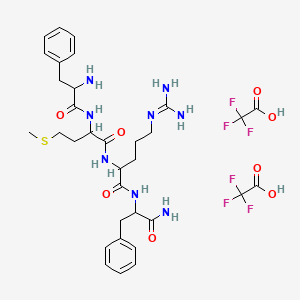

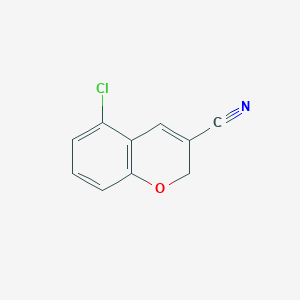
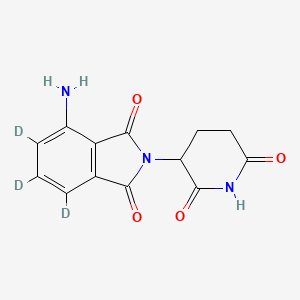


![1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one](/img/structure/B12311924.png)
![2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile](/img/structure/B12311928.png)
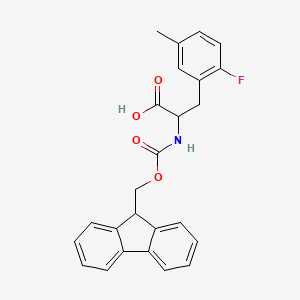
![2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12311941.png)

![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate](/img/structure/B12311952.png)
